Seratrodast

Pharmacokinetics Drug Metabolism Benzoquinone Derivatives

Seratrodast, the first-approved TP receptor antagonist (Japan, 1997), features minimal in vivo metabolism—critical for reproducible exposure in animal models. Unlike TXA2 synthase inhibitors, direct TP antagonism avoids PGH2 accumulation and receptor cross-activation. With a linear PK/PD relationship and established population parameters in asthma, it is the reference standard for TXA2 pathway studies. Its newly identified ferroptosis inhibition (IC50 4.5 μM via xc-/GSH/GPX4 axis modulation) enables dual-mechanism neurological and polypharmacology research. Choose ≥98% purity material for comparative pharmacology, PK/PD modeling, and metabolic stability studies.

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
CAS No. 103185-78-0
Cat. No. B026692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeratrodast
CAS103185-78-0
Synonyms7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
AA 2414
AA-2414
ABT-001
seratrodast
Molecular FormulaC22H26O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
InChIInChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
InChIKeyZBVKEHDGYSLCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seratrodast (103185-78-0) Technical Baseline: Thromboxane A2 Receptor Antagonist for Asthma and Ferroptosis Research


Seratrodast (development code AA-2414, marketed as Bronica) is a benzoquinone-derived, orally active thromboxane A2 (TXA2) receptor (TP receptor) antagonist [1]. It was the first TP receptor antagonist developed as an anti-asthmatic drug, receiving marketing approval in Japan in 1997 [2]. In addition to its established role in treating bronchial asthma, seratrodast has recently been characterized as a ferroptosis inhibitor (IC50: 4.5 μmol·L⁻¹) [3]. The compound exhibits a molecular weight of 354.44 Da, a calculated logP of 4.61, and contains a quinone structural moiety [1].

Why Seratrodast (103185-78-0) Cannot Be Readily Substituted by Other TXA2 Modulators


The thromboxane A2 pathway can be modulated through two distinct pharmacological strategies: direct TP receptor antagonism (e.g., seratrodast, ramatroban, ifetroban) and thromboxane synthase inhibition (e.g., ozagrel) [1]. Critically, these classes are not interchangeable. Thromboxane synthase inhibitors, while reducing TXA2 synthesis, cause accumulation of the precursor prostaglandin endoperoxide PGH2, which can itself activate the TP receptor and other prostanoid receptors, potentially limiting clinical efficacy [2]. Even among direct TP antagonists, structural and pharmacological differences exist. Seratrodast (AA-2414) was discovered and advanced based on a specific profile that includes minimal systemic metabolism, differentiating it from earlier developmental candidates [1].

Seratrodast (103185-78-0): Quantitative Differentiation Evidence Versus Comparators


Metabolic Stability Differentiation: Seratrodast is Not Metabolized In Vivo

Seratrodast exhibits a distinct metabolic stability profile compared to its predecessor compound AA-861 and other benzoquinone derivatives. Specifically, while the earlier 5-lipoxygenase inhibitor AA-861 was found to be readily metabolized in vivo, seratrodast was specifically identified as a compound that is 'not metabolized in the body' [1].

Pharmacokinetics Drug Metabolism Benzoquinone Derivatives

Dual Pharmacological Activity: Ferroptosis Inhibition Independent of TP Antagonism

Seratrodast has been identified as a ferroptosis inhibitor with an IC50 of 4.5 μmol·L⁻¹ in cellular assays [1]. This activity, which involves modulation of the system xc⁻/GSH/GPX4 axis and inhibition of JNK phosphorylation, appears to be independent of TP receptor antagonism, as evidenced by effects observed in cells that do not express the TP receptor [2].

Ferroptosis Neuroprotection Epilepsy

Established Clinical Pharmacokinetic Parameters in Asthma Patients

Seratrodast has well-characterized clinical pharmacokinetic and pharmacodynamic parameters derived from a phase II, randomized, double-blind, placebo-controlled trial in 183 patients with mild to moderate asthma [1]. Population PK analysis established linear pharmacokinetics after single and multiple dosing.

Clinical Pharmacology Pharmacokinetic/Pharmacodynamic Modeling Asthma

Regulatory and Commercial Milestone Status: First-in-Class TP Antagonist Approval

Seratrodast is distinguished by its regulatory history as the first TP receptor antagonist developed as an anti-asthmatic drug and the first to achieve marketing approval (Japan, 1997) [1][2]. In contrast, ramatroban, another TP antagonist, remained under phase III clinical evaluation as of 2004 without achieving the same approval status [3]. Ozagrel, a thromboxane synthase inhibitor, is also approved in Japan but operates via a distinct mechanism.

Regulatory Status Commercial Availability Asthma Therapeutics

High-Value Application Scenarios for Seratrodast (103185-78-0) Based on Quantitative Evidence


Preclinical Studies Requiring Metabolically Stable TP Antagonism

Seratrodast is indicated for in vivo pharmacology studies in animal models (e.g., guinea pig and dog asthma models, airway hyperresponsiveness) where metabolic stability is essential for consistent exposure and reproducible pharmacodynamic effects. The compound's demonstrated lack of in vivo metabolism [1] makes it preferable to metabolically labile analogs for long-term or repeated-dosing protocols.

Ferroptosis Research and Neuroprotection Drug Discovery

Based on the discovery of seratrodast's ferroptosis inhibitory activity (IC50: 4.5 μmol·L⁻¹) and its modulation of the xc⁻/GSH/GPX4 axis [2], this compound is appropriate for research programs investigating ferroptosis in neurological disorders, including epilepsy. The dual TP antagonist/ferroptosis inhibitor profile enables studies of potential polypharmacology.

Clinical Pharmacology Studies Requiring Validated PK/PD Models

For clinical research requiring a TP antagonist with well-defined population pharmacokinetic and pharmacodynamic parameters in asthma patients, seratrodast offers a robust, peer-reviewed data package [3]. The established linear PK and concentration-effect relationship (FEV1 increase slope: 0.222–0.470% per μg/mL) support quantitative PK/PD modeling and dose optimization studies.

Asthma Research Requiring a Historically Validated Reference Compound

As the first TP receptor antagonist developed and approved for asthma (Japan, 1997) [4], seratrodast serves as an important reference compound for comparative pharmacology studies against newer TP antagonists, TXA2 synthase inhibitors, or leukotriene receptor antagonists. Its regulatory precedence provides a benchmark for evaluating novel anti-asthmatic agents targeting the TXA2 pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seratrodast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.